BRD7929

Description

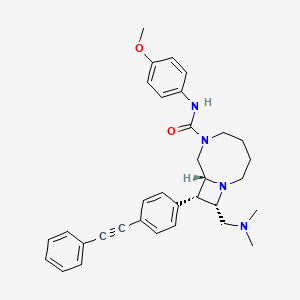

Structure

3D Structure

Properties

Molecular Formula |

C33H38N4O2 |

|---|---|

Molecular Weight |

522.69 |

IUPAC Name |

(8R,9S,10S)-10-[(Dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide |

InChI |

InChI=1S/C33H38N4O2/c1-35(2)23-30-32(27-15-13-26(14-16-27)12-11-25-9-5-4-6-10-25)31-24-36(21-7-8-22-37(30)31)33(38)34-28-17-19-29(39-3)20-18-28/h4-6,9-10,13-20,30-32H,7-8,21-24H2,1-3H3,(H,34,38)/t30-,31+,32+/m1/s1 |

InChI Key |

VKRCTZCBMKVHCK-RTOKGZNSSA-N |

SMILES |

O=C(N1CCCCN2[C@H](CN(C)C)[C@H](C3=CC=C(C#CC4=CC=CC=C4)C=C3)[C@]2([H])C1)NC5=CC=C(OC)C=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BRD-7929; BRD 7929; BRD7929 |

Origin of Product |

United States |

Molecular Mechanisms of Action of Brd7929

Identification and Validation of Phenylalanyl-tRNA Synthetase (PheRS) as the Primary Target

The identification of PheRS as the primary target of BRD7929 stemmed from high-throughput screening efforts and subsequent validation studies. researchgate.netnih.govacs.orgnih.gov this compound, an early lead compound from a diversity-oriented synthesis (DOS) library, was found to potently inhibit the growth of Toxoplasma gondii tachyzoites at sub-micromolar concentrations. nih.govacs.org Genetic studies, including the selection for resistance in vitro using this compound, consistently identified non-synonymous single nucleotide variants (SNVs) within the gene encoding the alpha subunit of cytosolic PheRS in resistant parasite clones. nih.govnih.gov This strong correlation between enzyme inhibition and parasite growth inhibition provides robust evidence that cytosolic PheRS is the relevant molecular target of this chemical series. nih.govnih.gov

The PheRS enzyme is highly conserved among apicomplexan parasites, which include Plasmodium, Toxoplasma gondii, and Cryptosporidium. nih.govbiorxiv.org Studies have shown that bicyclic azetidines, including this compound, potently inhibit the PheRS orthologs in these closely related parasites. nih.govnih.govbiorxiv.org Mutations that confer resistance to bicyclic azetidines are conserved between P. falciparum and C. parvum, further underscoring the conserved nature of this drug target across the phylum. nih.gov

A crucial aspect of this compound's therapeutic potential is its high selectivity for parasitic PheRS over human orthologs. researchgate.netnih.govnih.govresearchgate.netrcsb.org this compound has demonstrated significantly higher affinity and potent selective inhibition against P. falciparum cytoplasmic PheRS (PfPheRS) compared to human PheRS (HsPheRS). nih.govresearchgate.netrcsb.org For instance, this compound was found to be >600-fold selective for the T. gondii PheRS (TgPheRS) over the human enzyme. nih.govresearchgate.net This selectivity is vital for minimizing off-target effects and potential toxicity to host cells. nih.govbiorxiv.org

The following table summarizes the selectivity of this compound against parasitic PheRS versus human PheRS:

| Parasite PheRS Target | Human PheRS (HsPheRS) IC50 | Parasite PheRS IC50 | Selectivity (Fold) | Reference |

| Toxoplasma gondii (TgPheRS) | (Data not explicitly given, but >600-fold selective) | (Data not explicitly given, but >600-fold selective) | >600 | nih.govresearchgate.net |

| Plasmodium falciparum (PfPheRS) | (Higher IC50) | (Lower IC50) | High Specificity | researchgate.netnih.govrcsb.org |

Ligand-Target Interaction Analysis and Structural Insights

Structural and biochemical analyses have provided detailed insights into how this compound interacts with its PheRS target. nih.govresearchgate.netnih.govrcsb.org These studies are crucial for understanding the basis of its potency and selectivity, and for guiding the design of improved inhibitors. researchgate.netnih.govrcsb.org

Co-crystal structures of bicyclic azetidines, including this compound, in complex with Plasmodium falciparum cytosolic PheRS (PfcFRS) have been determined. nih.govresearchgate.netnih.govrcsb.org These structures reveal that this compound binds in the active site of the alpha subunit of PfcFRS. researchgate.netnih.govrcsb.org Specifically, two molecular appendages of this compound interact with deep pockets in the enzyme: the biarylacetylene motif occupies the L-phenylalanine (L-Phe) site, while the methoxyphenyl urea (B33335) motif occupies a distinct "auxiliary site" of unknown function. researchgate.netnih.govresearchgate.net This auxiliary site is unique to the parasite enzyme, contributing significantly to the observed selectivity over human PheRS. nih.gov The inhibitor also partially occupies the ATP site. researchgate.netnih.govrcsb.org These structural snapshots provide a critical platform for structure-guided optimization of novel antimalarial compounds. researchgate.netrcsb.org

Computational modeling and homology studies have complemented crystallographic data, particularly for understanding PheRS structures from various apicomplexan parasites and for predicting ligand binding. researchgate.netnih.govjensenlab.orgacademicjournals.org Homology models of PfPheRS and TgPheRS have been built using the human PheRS structure as a template, allowing for the mapping of resistance-conferring mutations and visualization of the catalytic pocket. researchgate.netnih.govnih.gov These models have been instrumental in understanding how different mutations affect this compound binding and in correlating biochemical resistance with genetic changes. nih.gov

Downstream Cellular Pathway Modulation by PheRS Inhibition

The inhibition of PheRS by this compound directly impacts protein synthesis, a fundamental cellular process. researchgate.netnih.govvulcanchem.comnih.govnih.govbiorxiv.orgcenmed.comblogspot.combiorxiv.orgpatsnap.com By preventing the proper aminoacylation of tRNA with phenylalanine, this compound effectively stalls protein translation in the parasite. researchgate.netacs.org This disruption of protein synthesis leads to a cascade of downstream effects, ultimately resulting in parasite growth inhibition and death. researchgate.netnih.govnih.govasm.org Studies have shown that this compound can eliminate parasites in vitro exponentially and has demonstrated efficacy in in vivo models of parasitic infection, including Toxoplasma and Cryptosporidium. nih.govnih.govnih.govpatsnap.comasm.org The ability of this compound to inhibit parasite growth across multiple stages of the parasite life cycle underscores the critical role of PheRS in parasite viability and its potential as a broad-spectrum antiparasitic target. researchgate.netacs.orgpatsnap.comasm.org

Biological Activities and Cellular Effects of Brd7929 in Parasitic Systems

Antimalarial Activity in Plasmodium Species

BRD7929 has shown promising antimalarial activity against various Plasmodium species, including P. falciparum and P. cynomolgi, and has demonstrated efficacy in mouse malaria models. nih.gov

This compound exhibits multistage efficacy against Plasmodium parasites. It is effective against the liver-stage, blood-stage, and transmission-stage parasites of Plasmodium falciparum. nih.govnih.gov Additionally, it shows activity against Plasmodium cynomolgi liver-stage parasites. nih.gov In mouse malaria models using Plasmodium berghei, this compound demonstrated in vivo efficacy across all life stages, with treated mice becoming parasite-free and remaining so for up to 30 days after a single oral dose. nih.gov

The antimalarial activity of this compound stems from its ability to inhibit the cytoplasmic Plasmodium falciparum protein translation enzyme phenylalanine-tRNA synthetase (PfcFRS). nih.gov This inhibition leads to the killing of parasites both in vitro and in vivo. nih.gov Structural studies have revealed that this compound binds with high affinity to the active site of PfcFRS, specifically occupying the amino acid site, an auxiliary site, and partially the ATP site. nih.gov This selective binding to the parasite enzyme, with exquisite specificity compared to the human enzyme, provides a structural basis for the rational design and optimization of novel antimalarial compounds. nih.gov

Anti-Toxoplasma Activity

This compound demonstrates significant activity against Toxoplasma gondii, affecting both acute and chronic stages of infection. nih.gov

This compound is a potent inhibitor of Toxoplasma gondii tachyzoite growth in vitro. researchgate.netnih.govresearchgate.net Studies have shown that this compound, along with other bicyclic azetidines, can inhibit tachyzoite growth at low nanomolar concentrations. researchgate.netnih.govresearchgate.net For instance, its median effective concentration (EC50) against T. gondii tachyzoites has been reported as 0.0226 µM. researchgate.netnih.govresearchgate.net This inhibitory effect is attributed to its action as a selective inhibitor of apicomplexan phenylalanine tRNA synthetase (PheRS), which is crucial for parasite protein synthesis. researchgate.netnih.govnih.govresearchgate.net

Table 1: EC50 Values of this compound and Reference Compounds Against T. gondii Tachyzoite Growth

| Compound | EC50 (µM) | Reference |

| This compound | 0.0226 | researchgate.netnih.govresearchgate.net |

| Pyrimethamine | 0.248 | researchgate.netnih.govresearchgate.net |

This compound is highly effective in preventing the outgrowth of Toxoplasma gondii bradyzoites. researchgate.netacs.orgnih.gov Its activity against bradyzoites has been observed even after short exposure times, such as 4 hours. researchgate.netnih.gov Continuous treatment with this compound also shows potent inhibition of bradyzoites. acs.orgnih.gov Furthermore, it has been demonstrated to reduce the viability of late-stage bradyzoites derived ex vivo. nih.gov This activity against bradyzoites is particularly significant as current standard treatments for toxoplasmosis often have limited effect on these slow-growing, cyst-forming stages responsible for chronic infection. nih.govresearchgate.netacs.orgnih.gov

In preclinical models, this compound has shown protective effects against Toxoplasma gondii infection. It provides excellent protection from acute infection in an immunocompromised mouse model of toxoplasmosis. nih.govresearchgate.net While offering excellent protection against acute infection, it provides partial protection from chronic infection in the same mouse model. nih.govresearchgate.net The ability of bicyclic azetidines, including this compound, to achieve high concentrations in the brain suggests promise for the treatment of forms of toxoplasmosis that result from parasitic brain infection. researchgate.net

Anti-Cryptosporidial Activity

This compound exhibits significant anti-cryptosporidial effects in both in vitro and in vivo experiments. researchgate.net It has shown potent activity against various strains of Cryptosporidium parvum and Cryptosporidium hominis in HCT-8 cells, with half-maximal effective concentration (EC₅₀) values ranging from 9 nM to 29 nM. nih.gov

This compound strongly inhibits the intracellular development of Cryptosporidium parasites. Studies utilizing fluorescence microscopy-based assays, which measure the incorporation of the thymidine (B127349) analogue 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA, have demonstrated that this compound blocks parasite growth and development. nih.gov In the presence of this compound, small, dim vacuoles stained with Vicia villosa lectin were observed, with no corresponding DNA synthesis, indicating an arrest in parasite progression. nih.gov Specifically, this compound treatment has been shown to block nuclear replication. researchgate.netnih.gov In treated cultures, parasites that would normally progress to mature meront stages were observed only as trophozoites, indicating that the compound prevents the parasite from advancing through its asexual replication cycle. researchgate.netnih.gov

The efficacy of this compound has been evaluated in immunocompromised mouse models of cryptosporidiosis, specifically NOD SCID gamma mice infected with Cryptosporidium parvum oocysts. nih.gov Oral administration of this compound resulted in a significant reduction in oocyst shedding. nih.gov For instance, a dose of 10 mg/kg of this compound administered every 24 hours for 4 days led to no observed relapse of infection after an additional 14 days of monitoring. nih.gov A 3-log reduction in oocysts per milligram of stool was observed after treatment with this compound. nih.gov

Table 1: Effects of this compound on Cryptosporidium Oocyst Shedding in Preclinical Models

| Compound | Dose/Regimen (Mouse Model) | Effect on Oocyst Shedding |

| This compound | 10 mg/kg every 24h for 4 days | No relapse after 14 days nih.gov |

| This compound | 50 mg/kg every 24h for 4 days | Significant reduction (p<0.05) nih.gov |

| This compound | 3-log reduction in oocysts/mg stool nih.gov |

This compound's impact on the Cryptosporidium life cycle stages is primarily through its inhibition of early asexual development. By blocking nuclear replication and preventing the progression from trophozoites to mature meronts, this compound indirectly affects the subsequent stages, including the formation and differentiation of gamonts (macrogamonts and microgamonts). researchgate.netnih.gov While studies have identified compounds that selectively modulate macrogamont differentiation, this compound's mechanism of action appears to arrest development at earlier asexual stages rather than directly altering the morphology or differentiation of already formed macrogamonts. researchgate.netresearchgate.netplos.org

Broad-Spectrum Antiparasitic Potential

Beyond its well-documented activity against Cryptosporidium, this compound has demonstrated broad-spectrum antiparasitic potential, particularly within the phylum Apicomplexa. It has shown potent activity against all life stages of Plasmodium falciparum, the causative agent of malaria, both in vitro and in mouse models. nih.govscribd.com This activity is also attributed to its inhibition of phenylalanyl-tRNA synthetase in P. falciparum. nih.gov However, direct evidence of this compound's activity against Leishmania donovani (causative agent of visceral leishmaniasis) or Trypanosoma cruzi (causative agent of Chagas disease) has not been explicitly reported in the available scientific literature.

Structure Activity Relationship Sar Studies and Chemical Optimization

Elucidation of Key Structural Features for Potency and Selectivity

BRD7929 is characterized as a 4,8-bicyclic azetidine (B1206935), demonstrating potent and selective inhibitory activity against parasitic PheRS over its human ortholog. For instance, this compound exhibits high potency against T. gondii PheRS (TgPheRS) while showing significantly less activity against human HsPheRS, indicating excellent selectivity nih.govnih.govscience.gov.

Crystallographic studies of this compound in complex with Plasmodium falciparum cytoplasmic PheRS (PfcFRS) have provided crucial insights into its binding mode. This compound binds within the active site of the α subunit of PfcFRS, occupying the amino acid site, an auxiliary site, and partially the ATP site nih.govscience.gov. This tripartite binding mechanism underscores the compound's high affinity and specificity for the parasite enzyme.

Key structural elements critical for the potency of this compound and related compounds include the alkyne linker, the urea (B33335) segment, and the specific stereochemical configuration of the bicyclic azetidine core nih.gov. Stereochemistry-based SAR analyses, particularly on the parent compound BRD3444, revealed that specific stereoisomers, namely (2S,3R,4R) and (2R,3R,4R), were active against multidrug-resistant P. falciparum strains. Notably, modifications at the C2 stereocenter were found not to be essential for activity, as evidenced by BRD3914, an analog lacking C2 substitution, which maintained substantial antimalarial potency in vitro. Further SAR studies indicated that the introduction of aliphatic groups could enhance potency, as well as improve ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) properties, including brain exposure nih.govnih.gov.

Design and Synthesis of Bicyclic Azetidine Analogs

This compound itself emerged from the medicinal chemistry optimization of BRD3444, an initial hit identified through diversity-oriented synthesis (DOS) science.gov. This optimization involved specific chemical modifications, such as replacing a hydroxymethyl group in BRD3444 with a dimethylamino group to yield this compound, and a methylamino group to yield BRD1095, leading to improved solubility, bioavailability, and potency.

However, the initial synthetic route to bicyclic azetidines like this compound was lengthy, comprising up to 21 steps, which significantly hindered the systematic in vivo evaluation of analogs. To overcome this challenge, more efficient synthetic strategies were developed. For instance, an improved synthesis of BRD3914 was achieved through a palladium-catalyzed, directed C(sp3)–H arylation of azetidines at the C3 position. This novel protocol offered a broad substrate scope and provided access to stereochemically defined building blocks, significantly reducing the number of synthetic steps and chromatographic purifications, thereby improving the feasibility of producing these compounds.

Exploration of Related Scaffolds (e.g., Bicyclic Pyrrolidines) and Their Activity Profiles

In efforts to expand the chemical space of cPheRS inhibitors and address limitations of the bicyclic azetidine series, researchers explored alternative core scaffolds, including bicyclic pyrrolidines nih.govnih.gov. The bicyclic pyrrolidine (B122466) scaffold, exemplified by BRD2108, was specifically designed through molecular modeling to mimic the critical exit vectors of the bicyclic azetidine series, such as this compound and BRD3914, while offering new avenues for chemical diversification nih.govnih.gov.

Initial evaluation showed that BRD2108 inhibited T. gondii growth at submicromolar concentrations (EC₅₀ 0.27 µM), though it was less potent than this compound (EC₅₀ 0.053 µM) nih.gov. Further SAR studies on the bicyclic pyrrolidine series led to the discovery of more potent compounds, such as mCMY416, which incorporated sp3 carbons into the distal ring, providing opportunities for further diversification nih.gov.

Comparative SAR insights between bicyclic azetidines and pyrrolidines highlighted several critical features:

Alkyne Linker: The alkyne linker was found to impart essential rigidity to the system, positioning the distal ring optimally for activity nih.gov.

Urea Moiety: Lactam analogs lacking the urea appendage were inactive, confirming the importance of this motif for interaction with the auxiliary binding site on the target enzyme nih.gov.

Ring Systems: While bicyclic pyrrolidines generally retained reasonable potency and selectivity, the synthesis of trans ring systems within this scaffold consistently led to a severe decrease in potency nih.gov. Conversely, the introduction of aliphatic groups in this series, similar to the azetidines, improved potency and ADME/PK properties nih.govnih.gov.

An overview of the comparative potencies of this compound and select bicyclic pyrrolidine analogs against T. gondii growth is provided in the table below.

| Compound | Target | Tg Growth EC₅₀ (µM) | TgPheRS ΔTm (°C) | HsPheRS ΔTm (°C) |

| This compound | TgPheRS | 0.053 | 11.6 | 3.5 |

| BRD2108 | TgPheRS | 0.27 | 10.4 | 3.5 |

| mCMY416 | TgPheRS | 0.04 | - | - |

Note: Data represents average values from multiple experiments where available. EC₅₀ values indicate the concentration required for 50% inhibition of T. gondii growth. ΔTm indicates the difference in melting temperature, reflecting target engagement. nih.gov

Strategies for Improving Research Compound Properties (e.g., Brain Exposure)

A critical property for compounds targeting central nervous system (CNS) infections like toxoplasmosis is adequate brain exposure. Significant efforts in chemical optimization have focused on enhancing this property for this compound and its analogs nih.govnih.govscience.gov.

The use of computational tools, such as CNS Multiparameter Optimization (CNS MPO) scores, played a role in guiding the design of compounds with improved blood-brain barrier (BBB) penetration nih.gov. Higher CNS MPO scores predict a greater likelihood of a small molecule crossing the BBB. For instance, BRD2108, a bicyclic pyrrolidine analog, exhibited very good brain exposure in mouse pharmacokinetic studies, reaching concentrations 10 times its T. gondii EC₉₀ at 8 hours post-oral dosing nih.gov. While its plasma exposure was not as high, its brain-to-plasma (B/P) ratio was favorable compared to other compounds in the series nih.gov.

The table below summarizes the pharmacokinetic data for this compound and select bicyclic pyrrolidine analogs in mice, highlighting their brain exposure and potency coverage.

| Compound | Tg EC₉₀ (µM) | Brain Exposure (ng/g at 8h) | Brain Exposure / EC₉₀ Coverage | Plasma Exposure (ng/mL) | B/P Ratio |

| This compound | 0.16 | 1790 | Well covered | - | - |

| BRD2108 | 0.81 | 3042 | 10X | 325 | Best |

| mCMY416 | 0.05 | 339 (at 1h) | 2X | - | - |

| mCMY546 | 1.5 | Lower exposure | Not covered | Lowest | Lowest |

Note: Brain exposure measured in ng/g, plasma exposure in ng/mL. EC₉₀ values are for T. gondii growth inhibition. "Well covered" indicates sufficient brain exposure relative to EC₉₀. Brain exposure for mCMY416 and mCMY546 started to clear after 1 hour, while this compound exposure increased steadily until 8 hours, posing a potential accumulation risk. nih.gov

Medicinal chemistry efforts also focused on improving general research compound properties such as solubility and bioavailability, which are crucial for in vivo efficacy. Furthermore, process chemistry optimization aimed to streamline the synthesis by reducing the number of intermediates requiring chromatographic purification, a significant cost and waste driver in drug development.

Preclinical Research Methodologies and Models

In Vitro Experimental Systems

In vitro experimental systems are crucial for the initial characterization of a compound's biological activity, target specificity, and potency at the cellular and biochemical levels. BRD7929 has been extensively studied using these systems.

Cell Line-Based Assays (e.g., Phenotypic Growth Inhibition)

Cell line-based assays are fundamental for evaluating the phenotypic effects of this compound on parasite growth and viability. These assays typically measure the inhibition of parasite replication within host cells. This compound was identified from a phenotypic cell-based malaria screen tandfonline.com.

For Cryptosporidium parvum, this compound's efficacy has been confirmed using dose-curve assays in HCT-8 cells, a human colorectal carcinoma cell line, via a medium-throughput imaging assay tandfonline.comasm.orgresearchgate.netnih.gov. These assays determine the 50% effective concentration (EC50) and 90% effective concentration (EC90) values, indicating the compound's potency in inhibiting parasite growth asm.org. Research has shown that this compound strongly inhibits intracellular parasite development, as assessed by measuring the incorporation of the thymidine (B127349) analogue 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA, indicating a block in nuclear replication researchgate.netnih.gov. Studies also revealed that this compound-treated C. parvum trophozoites exhibited expanded feeder organelles, suggesting a specific impact on parasite development within the host cell researchgate.net.

For Toxoplasma gondii, this compound potently inhibits the growth of tachyzoites, and has shown activity against bradyzoites, the chronic stage of the parasite, in in vitro-produced bradyzoites and those harvested from chronically infected mice researchgate.netnih.govpatsnap.com. The compound's potency against T. gondii growth (Tg EC50) has been quantified nih.gov.

This compound also demonstrates potent activity against all life stages of Plasmodium falciparumin vitro tandfonline.com.

Table 1: Representative In Vitro Potency of this compound in Cell Line-Based Assays

| Parasite Species | Host Cell Line | Assay Type | EC50 (nM) | Reference |

| Cryptosporidium parvum | HCT-8 | Growth Inhibition | 9 | nih.gov |

| Cryptosporidium hominis | HCT-8 | Growth Inhibition | 10 | nih.gov |

| Toxoplasma gondii | Not specified | Growth Inhibition | 53 | nih.gov |

| Plasmodium falciparum | Not specified | Growth Inhibition | Not quantified in snippets | tandfonline.com |

Note: EC50 values for T. gondii are an average of n=2-3 experiments, except where n>3 for this compound. EC90 was not determined for compounds with Tg EC50 > 3 µM. nih.gov

Primary Cell Culture Models

While the provided search results primarily emphasize cell line-based assays, primary cell culture models are generally recognized for their ability to more closely mimic the in vivo physiological environment compared to immortalized cell lines researchgate.netmdpi.comnih.gov. Although specific details on this compound's testing in primary cell cultures were not extensively detailed in the provided snippets, the broader context of drug discovery for parasitic diseases often involves such models to validate findings from cell lines and to study host-parasite interactions in a more physiologically relevant setting researchgate.net. For instance, Cryptosporidium drug discovery efforts have seen advances in in vitro cultivation using various host cells, with HCT-8 being frequently used, but the development of more complex primary cell culture systems is an ongoing area of research to better reflect tissue architecture and functionality tandfonline.comresearchgate.net.

Biochemical Enzyme Inhibition Assays (IC50)

Biochemical enzyme inhibition assays are critical for determining the direct inhibitory effect of a compound on its molecular target and quantifying its potency (IC50) and selectivity. This compound is known to target the cytoplasmic phenylalanyl-tRNA synthetase (PheRS) tandfonline.comresearchgate.netnih.govpatsnap.comnih.govacs.orgnih.gov.

Studies have determined the median inhibition concentration (IC50) of this compound for Toxoplasma gondii PheRS (TgPheRS) and human PheRS (HsPheRS) using 10-dose response curves researchgate.netnih.gov. This compound demonstrates selectivity for the parasite enzyme over the human ortholog researchgate.netnih.gov. For T. gondii cPheRS, this compound showed an IC50 of 0.035 µM in aminoacylation assays nih.gov. The co-crystal structure of Plasmodium falciparum cytoplasmic PheRS (PfcFRS) with this compound has been elucidated, revealing high-affinity binding of this compound within the active site of the α subunit of PfcFRS. It occupies the amino acid site, an auxiliary site, and partially the ATP site, leading to potent and selective inhibition of the parasite enzyme nih.gov.

Table 2: Biochemical Enzyme Inhibition (IC50) of this compound

| Enzyme Target | IC50 (µM) | Selectivity/Notes | Reference |

| Toxoplasma gondii cPheRS | 0.035 | Potent inhibition | nih.gov |

| Toxoplasma gondii TgPheRS | Not specified, but potent and selective against TgPheRS vs. HsPheRS | Selective for parasite enzyme | researchgate.net |

| Human HsPheRS | Not specified, but weaker inhibition compared to TgPheRS | Weaker inhibition | researchgate.net |

| Plasmodium falciparum cPheRS | Not explicitly quantified in snippets, but described as "potent and selective inhibition" | High-affinity binding, exquisite specificity compared to human enzyme | nih.gov |

High-Throughput Screening (HTS) in Research Contexts

High-throughput screening (HTS) is an indispensable tool in drug discovery, enabling rapid testing of large compound libraries against biological targets or phenotypic assays wikipedia.orgnih.gov. This compound itself was identified as a hit from a phenotypic cell-based malaria screen of a 100,000-compound library derived from diversity-oriented synthesis (DOS) tandfonline.comamazonaws.com. This highlights the role of HTS in identifying novel chemical entities with desired biological activities.

HTS assays for Cryptosporidium parvum have been developed, including imaging-based assays in 384-well formats, allowing for the assessment of parasite growth inhibition tandfonline.comresearchgate.net. These methods are reproducible and enable concomitant assessment of both parasite and host cell growth. The DOS compound collection, from which this compound emerged, is structurally and stereochemically diverse, distinguishing its members from commercial vendors or natural product libraries nih.gov.

In Vivo Animal Models (Non-Human)

In vivo animal models are crucial for validating in vitro findings, assessing compound efficacy in a living system, and understanding drug effects within the complex environment of an infected organism.

Murine Models for Malaria (e.g., P. berghei, P. falciparum Infected Mice)

Murine models are widely used in malaria research, contributing significantly to the understanding of host-pathogen interactions and drug design nih.gov. This compound has demonstrated efficacy in multiple in vivo mouse models of malaria acs.orgnih.govmalariaworld.org.

P. falciparum Infected Mice: this compound exhibits in vivo efficacy against P. falciparum in humanized mice (huRBC NSG mice) acs.orgacs.orgresearchgate.netplos.org. These models involve immunodeficient mice engrafted with human erythrocytes, allowing for productive and persistent P. falciparum infections plos.org. In studies, this compound has shown activity in all stages of the parasite life cycle and has been curative in these models acs.orgacs.org. For example, an analog, BRD3914 (from the same bicyclic azetidine (B1206935) series as this compound), was evaluated in P. falciparum-infected humanized mice, showing parasite clearance and a durable cure after four oral doses acs.orgacs.org.

P. berghei Infected Mice: this compound also exhibits in vivo efficacy in P. berghei-infected mice nih.govmalariaworld.org. Plasmodium berghei is a rodent malaria parasite commonly used to model various aspects of human malaria, including liver and blood stage infections frontiersin.orgpberghei.nl. Oral administration of this compound at low doses has been shown to rapidly kill liver, blood, and sexual stages of parasites in these in vivo efficacy models, further validating PfcFRS as a druggable antimalarial target malariaworld.org.

Table 3: In Vivo Efficacy of this compound in Murine Malaria Models

| Parasite Species | Mouse Model | Key Finding | Reference |

| Plasmodium falciparum | Humanized mice (huRBC NSG) | Exhibits activity in all parasite life stages; curative in multiple models. | acs.orgnih.govmalariaworld.orgacs.org |

| Plasmodium berghei | Infected mice | Rapidly kills liver, blood, and sexual stages at low oral doses. | nih.govmalariaworld.org |

In addition to malaria, this compound has also been tested in immunocompromised mouse models of established Cryptosporidium parvum infection, showing significant reduction in oocyst shedding and even cure at certain doses nih.govpnas.org.

Murine Models for Toxoplasmosis

Preclinical investigations into this compound's activity against Toxoplasma gondii have extensively utilized murine models to assess its potential therapeutic effects. These models are instrumental in evaluating compounds against both the acute tachyzoite stage, characterized by rapid proliferation, and the chronic bradyzoite stage, which forms quiescent tissue cysts responsible for persistent infection and potential reactivation. Studies have specifically employed immunocompromised mouse models to mimic the severe forms of toxoplasmosis observed in vulnerable populations. This compound has been evaluated for its ability to control acute infection and to partially prevent the establishment and reactivation of chronic infection in these relevant mouse models. nih.govcenmed.comblogspot.commalariaworld.org

Murine Models for Cryptosporidiosis

For Cryptosporidium infection, this compound has been rigorously tested in immunocompromised mouse models, particularly those infected with Cryptosporidium parvum. A commonly utilized model involves 3-4 week old, freshly weaned, NOD SCID gamma mice, orally infected with approximately 1x10^5 C. parvum oocysts. The progression and severity of the infection in these models are typically monitored through quantitative polymerase chain reaction (qPCR) analysis of fecal samples, which allows for the quantification of oocyst shedding. Additionally, IFN-γ KO mice have been employed to further evaluate the compound's effects in different immunocompromised contexts.

Evaluation of Efficacy in Relevant Animal Models

This compound has demonstrated notable efficacy in various relevant animal models, showcasing its potential as an antiparasitic agent.

Toxoplasmosis Efficacy: In vitro studies have established this compound as a potent inhibitor of T. gondii tachyzoite growth. For instance, its median effective concentration (EC50) against T. gondii tachyzoites in vitro was determined to be 0.0226 μM. nih.gov

| Compound | T. gondii Tachyzoite EC50 (μM) |

| This compound | 0.0226 |

In vivo, this compound has shown the capacity to control acute T. gondii infection and partially prevent the establishment and reactivation of chronic infection in mouse models. nih.govcenmed.com The compound also exhibited favorable pharmacokinetic properties, including good bioavailability and the ability to achieve concentration in the central nervous system (CNS), which is crucial for treating toxoplasmosis, particularly in cases involving brain infection. nih.govblogspot.commalariaworld.org Furthermore, ex vivo assays demonstrated that this compound was highly effective in preventing the outgrowth of bradyzoites, even after a brief 4-hour exposure followed by washout, indicating a sustained effect. One study reported that treatment with this compound resulted in the cure of chronic infection in a surviving animal. nih.gov

Cryptosporidiosis Efficacy: Against Cryptosporidium, this compound has exhibited significant efficacy in immunocompromised mouse models. It demonstrated comparable potencies against C. parvum and C. hominis in vitro, with EC50 values of 9 nM and 10 nM, respectively.

| Compound | C. parvum EC50 (nM) | C. hominis EC50 (nM) |

| This compound | 9 | 10 |

In immunocompromised NOD SCID Gamma mice, this compound achieved a substantial reduction in parasite burden, leading to an almost 3-log reduction in oocysts per milligram of stool. In dose-ranging studies, treatment with this compound at doses as low as 10 mg/kg/day for 4 days resulted in no observed relapse of infection after a 14-day observation period. The compound also rapidly eliminated C. parvum from in vitro cultures.

Pharmacodynamics in Animal Models

The pharmacodynamics of this compound in animal models are primarily attributed to its specific inhibition of phenylalanine tRNA synthetase (PheRS). This enzyme is essential for protein synthesis in apicomplexan parasites, including Toxoplasma gondii and Cryptosporidium. nih.govcenmed.comblogspot.commalariaworld.org

Genetic studies have provided strong evidence for PheRS as the molecular target. For instance, the introduction of a specific mutation (L482V) in CpPheRS via CRISPR/Cas9 genome editing in Cryptosporidium parasites resulted in a 23-fold decrease in susceptibility to this compound, confirming the direct link between the compound's activity and this enzyme. This compound exhibits high selectivity for the parasite's PheRS over its human counterpart, which is a critical characteristic for drug development to minimize off-target effects. nih.govmalariaworld.org The inhibition of protein synthesis, achieved by preventing the loading of phenylalanine onto its cognate tRNA, represents the fundamental mechanism of action for this compound. blogspot.com

Furthermore, the bicyclic azetidine series, to which this compound belongs, has undergone medicinal chemistry optimization to achieve an optimal pharmacokinetic (PK) profile. This compound itself has demonstrated good potency and exposure in preclinical studies, indicating that it reaches and maintains effective concentrations at the site of infection in animal models. cenmed.commalariaworld.org Structural analyses suggest that the compound's biaryl alkyne group occupies the phenylalanine binding pocket of the enzyme, while a methoxyphenyl group from the urea (B33335) moiety interacts with an auxiliary site unique to the parasite enzyme, contributing to its selectivity. malariaworld.org

Advanced Tools and Genetic Approaches in Brd7929 Research

Whole-Genome Sequencing (WGS) for Resistance Mechanism Elucidation

Whole-Genome Sequencing (WGS) plays a pivotal role in identifying the genetic basis of resistance to compounds like BRD7929. This high-throughput sequencing technique allows for the comprehensive analysis of an organism's entire genome, enabling the detection of mutations, insertions, deletions, or other genomic alterations that confer drug resistance.

In studies involving Toxoplasma gondii, WGS was employed to analyze genomic DNA from parasite populations that developed resistance to this compound through serial passage under drug pressure. This analysis successfully identified specific resistance-conferring mutations in the TgPheRS gene, notably TgPheRS[L497V] and TgPheRS[L497I]. researchgate.net These findings underscore the utility of WGS in pinpointing the precise genetic changes associated with acquired drug resistance. Furthermore, WGS has been used in Cryptosporidium research to confirm genomic recombination in genetic crosses, including those where this compound resistance was a selectable marker, providing insights into parasite genetics and adaptation. pnas.org

CRISPR/Cas9-Mediated Gene Editing for Target Validation and Resistance Studies

CRISPR/Cas9-mediated gene editing is a powerful tool for precise genetic manipulation, indispensable for validating drug targets and investigating resistance mechanisms. This technology allows researchers to introduce specific genetic changes, such as point mutations, to confirm their role in drug susceptibility or resistance.

For this compound, CRISPR/Cas9 genome editing has been instrumental in studying its target, phenylalanyl-tRNA synthetase (PheRS), in Apicomplexan parasites. Researchers utilized CRISPR/Cas9 to introduce targeted changes into the Cryptosporidium parvum pheRS gene. These modifications were guided by known mutations from Plasmodium falciparum mutants that exhibited resistance to bicyclic azetidines, including this compound. nih.gov The introduction of these specific mutations directly into the C. parvum pheRS gene resulted in parasite strains demonstrating high levels of resistance to this compound, thereby validating PheRS as a molecular target. nih.gov A specific single-point mutation, changing PheRS leucine (B10760876) 482 to valine in Cryptosporidium, was shown to confer enhanced resistance to this compound. This mutation was engineered into the pheRS locus using CRISPR/Cas9, serving as a dominant drug selection marker for transgenesis experiments. pnas.orgnih.gov The precision of CRISPR/Cas9 allows for direct confirmation of the causal link between a specific genetic alteration and a drug-resistant phenotype.

Drug Pressure Studies and In Vitro Evolution of Resistance

Drug pressure studies and in vitro evolution of resistance are fundamental experimental approaches used to investigate how parasites develop resistance to novel compounds. These studies involve exposing parasite populations to increasing concentrations of a drug over time, mimicking the selective pressure that can lead to resistance in natural settings.

In the context of this compound, two independent pools of Toxoplasma gondii parasites were subjected to continuous drug pressure through serial passage for 152 days. The concentration of this compound was gradually increased from 0.1 μM to final concentrations of 1.0 μM or 5.0 μM for different pools. researchgate.net This prolonged exposure led to the selection of resistant parasite populations, from which resistance-conferring mutations, such as TgPheRS[L497V] and TgPheRS[L497I], were subsequently identified. researchgate.net While this compound has shown a low propensity for de novo resistance selection in some contexts, these studies are critical for understanding potential resistance pathways and for informing future drug development strategies. malariaworld.org

Omics-Based Approaches (e.g., Transcriptomics, Proteomics) for Pathway Analysis

Omics-based approaches, such as transcriptomics (the study of RNA molecules) and proteomics (the study of proteins), provide global insights into the molecular changes occurring within an organism in response to drug treatment or the development of resistance. These techniques are powerful for identifying affected biological pathways and cellular processes.

While comprehensive transcriptomic or proteomic datasets specifically detailing pathway analysis for this compound are not extensively detailed in the provided search results, it is noted that this compound's effects have been investigated through pathway analyses and Gene Ontology (GO) enrichment analysis, leading to the identification of 526 upregulated genes and changes in lipid body induction. jensenlab.org In broader parasite research, RNA sequencing (RNA-seq) studies have been used to confirm the selective modulation of macrogamont differentiation by various compounds in Cryptosporidium, indicating that translational repression accompanies sexual differentiation. researchgate.net These omics approaches are crucial for understanding the broader cellular impact of compounds like this compound and for identifying novel pathways involved in parasite biology and drug response.

Development of Reporter Systems and Imaging Techniques for Parasite Monitoring in Research

The development and application of reporter systems and advanced imaging techniques have revolutionized the ability to monitor parasite infections and drug efficacy in real-time and non-invasively, both in vitro and in vivo.

Bioluminescent imaging (IVIS) has been extensively used to monitor the efficacy of this compound in mouse models infected with Plasmodium berghei and Plasmodium falciparum. This technique allowed for the non-invasive tracking of parasite load and the assessment of treatment responses, showing that single oral doses of this compound rapidly decreased parasite-associated bioluminescence and led to parasite-free outcomes in mice. nih.gov

For Cryptosporidium parvum, a nano luciferase/tdNeonGreen (Nluc/tdNG) reporter cassette was engineered into the pheRS gene locus alongside the this compound resistance mutation. This system enabled the monitoring of luciferase activity in the feces of infected mice and the visualization of green fluorescence in transgenic parasites, providing a direct and quantifiable measure of parasite presence and viability in response to this compound treatment. pnas.orgnih.gov These reporter systems, combined with imaging techniques, are invaluable for high-throughput screening, drug efficacy studies, and understanding the dynamics of parasite infection and clearance.

Translational Research Perspectives Preclinical Focus

Potential for Novel Antiparasitic Therapies (Preclinical Stage)

BRD7929 has demonstrated potent, low-nanomolar inhibitory activity against a range of apicomplexan parasites, positioning it as a candidate for new therapeutic strategies against diseases like toxoplasmosis, cryptosporidiosis, and malaria. wustl.edunih.gov Its mechanism of action is the specific inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase (cPheRS), an essential enzyme for protein synthesis. nih.govwustl.edu This target is distinct from those of many current antiparasitic drugs, offering a potential advantage against drug-resistant parasite strains. nih.gov

Preclinical in vitro studies have established the compound's broad-spectrum activity. It effectively inhibits the growth of multiple species and life-cycle stages of parasites. For instance, this compound is active against both the acute (tachyzoite) and chronic (bradyzoite) stages of Toxoplasma gondii, the parasite responsible for toxoplasmosis. wustl.eduresearchgate.net It is also a potent inhibitor of Cryptosporidium parvum and Cryptosporidium hominis, pathogens that cause severe diarrheal disease. wustl.edu Furthermore, this compound has shown efficacy against all stages of the Plasmodium falciparum life cycle, the parasite that causes the most lethal form of malaria, suggesting it could potentially be used to both cure the disease and prevent its transmission. nih.gov

The compound's potential is further supported by in vivo studies in mouse models. In a humanized mouse model of P. falciparum infection, a single oral dose of this compound was sufficient to clear the parasites. nih.gov Similarly, in an immunocompromised mouse model of cryptosporidiosis, this compound treatment led to a nearly 3-log reduction in oocyst shedding and cured the infection without relapse. wustl.edu These findings highlight the compound's promising pharmacokinetic properties and its ability to achieve curative exposure levels in preclinical settings. wustl.edunih.gov

| Parasite Species | Target | In Vitro Potency (EC50/IC50) | Notes |

|---|---|---|---|

| Toxoplasma gondii | TgPheRS | EC50 = 16.07 - 49.42 nM (various strains) | Active against tachyzoites and bradyzoites. |

| Cryptosporidium parvum | CpPheRS | EC50 = 9 nM | Demonstrated efficacy in an immunocompromised mouse model. |

| Cryptosporidium hominis | ChPheRS | EC50 = 10 nM | Comparable potency to C. parvum. |

| Plasmodium falciparum | PfcPheRS | Not Specified | Active against all life-cycle stages; curative in a mouse model. |

Challenges in Preclinical Development (e.g., Toxicity Liabilities, Cardiotoxicity)

Despite its promising efficacy, the preclinical development of this compound is not without significant challenges. Early assessments of the compound pointed to "toxicity-associated liabilities," which require careful characterization and mitigation for further development. researchgate.net While specific toxicity data for this compound are not extensively detailed in published literature, challenges related to its chemical class and synthesis have been noted.

A primary concern for novel therapeutic agents is the potential for cardiotoxicity, often linked to the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to life-threatening arrhythmias. nih.gov While some compounds in the broader bicyclic azetidine (B1206935) series have shown ion-channel toxicity, medicinal chemistry efforts have demonstrated that this is not an intrinsic property of the entire class. nih.gov For example, the analog BRD3316 shows no significant inhibition of the hERG channel (IKr), suggesting that structural modifications can be made to design safer compounds. nih.gov Encouragingly, this compound itself showed no inhibition of the major human cytochrome P450 (CYP) isoforms, indicating a lower potential for certain types of drug-drug interactions. nih.gov

Another significant hurdle in the preclinical development of this compound and its analogs is the complexity of its synthesis. nih.gov The original synthetic route was lengthy, involving 21 steps, which hampers the ability to produce the compound in large quantities for extensive preclinical testing and makes the systematic evaluation of new analogs difficult and costly. nih.gov More efficient, streamlined synthetic strategies are a critical need to accelerate the optimization process and overcome manufacturing challenges. nih.govacs.org The successful progression of any lead compound from this series will depend on addressing these potential toxicity liabilities and developing a scalable synthetic pathway.

Biomarker Identification for Preclinical Efficacy Monitoring

Effective preclinical development relies on the use of robust biomarkers to monitor a drug candidate's efficacy and the potential emergence of resistance. gavinpublishers.com For this compound, preclinical studies have employed both parasitological and molecular biomarkers to track its activity.

Parasitological biomarkers are used to directly quantify the reduction in parasite burden following treatment. In studies of malaria, the level of infection in humanized mice was monitored using in vivo bioluminescent imaging, which provides a quantitative measure of total parasite load over time. nih.gov For cryptosporidiosis, efficacy was determined by quantifying the number of parasite oocysts shed in the feces of infected mice using quantitative polymerase chain reaction (qPCR). wustl.edu These methods provide direct evidence of the compound's ability to clear the infection.

Molecular biomarkers are crucial for monitoring the development of drug resistance. Since this compound targets the parasite's cPheRS enzyme, mutations in the gene encoding this enzyme can serve as key biomarkers of resistance. In preclinical studies, T. gondii and C. parvum parasites were cultured under continuous drug pressure to select for resistant mutants. wustl.edu Subsequent whole-genome sequencing of these resistant parasites identified specific point mutations in the pheRS gene. wustl.edu These identified mutations can be used as molecular markers in subsequent preclinical and surveillance studies to monitor for the emergence and spread of resistance, providing critical information for the long-term viability of this compound as a therapeutic agent.

Future Directions and Unexplored Research Avenues

Investigation of Broader Antiparasitic Spectrum

BRD7929 has demonstrated efficacy against multiple apicomplexan parasites, including Plasmodium falciparum, the causative agent of malaria, and Toxoplasma gondii, responsible for toxoplasmosis science.gov. Furthermore, it exhibits potent activity against Cryptosporidium, a diarrheal pathogen science.gov. This observed broad-spectrum activity within the Apicomplexa phylum is attributed to the conserved nature of its molecular target, phenylalanine-tRNA synthetase (PheRS), across these organisms.

Future research should systematically investigate this compound's inhibitory effects across a wider array of parasitic species, both within and beyond the Apicomplexa phylum, where PheRS or analogous protein synthesis machinery might represent a vulnerable target. Such studies could involve high-throughput screening against diverse parasite panels and comparative biochemical analyses of PheRS orthologs from various pathogens. Understanding the structural nuances of PheRS across different parasites could elucidate the precise determinants of this compound's activity and inform the design of compounds with tailored or expanded antiparasitic profiles.

Elucidation of Additional or Off-Target Mechanisms in Research Contexts

This compound primarily functions by inhibiting parasite cytosolic phenylalanine-tRNA synthetase (cPheRS) science.gov. Structural studies have revealed that this compound binds not only to the L-Phe site but also to an adjacent "auxiliary site" within Plasmodium cPheRS, a binding mode distinct from many other aminoacyl-tRNA synthetase (aaRS) inhibitors. The precise functional significance of this auxiliary site binding remains an unexplored research area.

Development of Advanced In Vitro Models for Specific Life Stages

This compound has demonstrated activity across multiple life stages of Plasmodium falciparum, including liver, blood, and transmission stages, in in vivo mouse models. For Toxoplasma gondii, it has shown in vitro activity against tachyzoites and the ability to prevent bradyzoite outgrowth science.gov. Despite these promising findings, the complexity of parasitic life cycles and their interactions within diverse host environments necessitates the development of more sophisticated in vitro models.

Future research should focus on establishing advanced in vitro models that more accurately recapitulate the physiological conditions and cellular microenvironments encountered by parasites at different life stages. This includes utilizing three-dimensional (3D) cell cultures, organoid systems, and microfluidic "organ-on-a-chip" platforms. Such models would allow for detailed investigation into stage-specific mechanisms of action, compound penetration into complex tissues (e.g., brain for T. gondii), and the long-term effects on dormant or persistent parasite forms. These advanced models can provide a more predictive platform for evaluating compound efficacy and identifying vulnerabilities unique to specific developmental stages, which are often challenging to study in traditional 2D cultures or even complex in vivo systems.

Further Chemical Diversification and Scaffold Exploration for Optimized Research Compounds

This compound originated from a bicyclic azetidine (B1206935) series generated through Diversity-Oriented Synthesis (DOS), a strategy designed to explore novel chemical space. While this compound is a potent inhibitor, subsequent research has indicated the need for further chemical optimization to address certain liabilities, such as toxicity and limited brain exposure for treating central nervous system (CNS) parasitic infections like toxoplasmosis science.gov.

This highlights a critical future direction: continued chemical diversification and the exploration of novel scaffolds. For instance, bicyclic pyrrolidine (B122466) analogs, such as BRD2108 and its more potent derivative mCMY416, have been developed to maintain the key pharmacophoric features of the bicyclic azetidine series while offering improved pharmacokinetic properties, including brain penetration. Future efforts should leverage advanced synthetic methodologies, including those from DOS, to generate broader chemical libraries. This includes modifying existing scaffolds, exploring new core structures, and optimizing substituents to enhance potency, selectivity, metabolic stability, and tissue distribution, particularly for compounds targeting parasites in sanctuary sites like the brain.

Integration of Computational and Experimental Approaches for Rational Design

The discovery and optimization of this compound and its analogs have already benefited from the interplay between computational and experimental methods. For example, molecular modeling played a role in the design of the bicyclic pyrrolidine scaffold (BRD2108) to mimic the critical binding geometry of the bicyclic azetidine series (e.g., BRD3914). Computational tools have also been used to predict physicochemical properties relevant to drug disposition, such as Central Nervous System Multiparameter Optimization (CNS MPO) scores for blood-brain barrier penetration.

The future of this compound-related research lies in a more robust and iterative integration of computational and experimental approaches for rational compound design. This involves employing advanced in silico techniques, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms, to predict binding affinities, ADME (absorption, distribution, metabolism, excretion) properties, and potential toxicity profiles. These computational predictions should then be rigorously validated through experimental synthesis, in vitro biochemical and cellular assays, and structural biology techniques (e.g., X-ray crystallography, cryo-EM). This integrated feedback loop can significantly accelerate the identification and optimization of novel research compounds with improved characteristics.

Understanding the Role of this compound in Specific Cellular Processes Beyond Primary Target Inhibition

This compound's primary mechanism of action is the inhibition of parasite phenylalanine-tRNA synthetase (PheRS), an enzyme critical for protein synthesis science.gov. While this directly impacts the parasite's ability to synthesize proteins, the broader cellular consequences and specific downstream effects of this inhibition across different parasitic life stages remain to be fully elucidated.

Future research should delve deeper into how the disruption of PheRS activity by this compound impacts other vital cellular processes beyond a general halt in protein synthesis. This could involve investigating the activation of stress response pathways, alterations in nutrient metabolism, changes in cellular morphology, or induction of programmed cell death mechanisms in the parasite. Given that this compound shows activity across all Plasmodium life stages, understanding how its action specifically affects the unique metabolic and developmental requirements of each stage could uncover novel vulnerabilities. Furthermore, the binding of this compound to an "auxiliary site" in PheRS suggests a more complex interaction than simple competitive inhibition, potentially influencing allosteric regulation or triggering specific cellular signals that warrant further investigation.

Q & A

Q. What is the primary mechanism of action of BRD7929 against Cryptosporidium?

this compound targets the phenylalanyl tRNA synthetase (PheRS) of Cryptosporidium, inhibiting intracellular parasite development rather than host cell invasion. This was confirmed via EdU fluorescence microscopy, which showed no effect on invasion but significant suppression of intracellular growth . Biochemical assays demonstrated concentration-dependent inhibition of recombinant ChPheRS (IC50 = 60 nM), aligning with cellular efficacy (EC50 = 10 nM in C. hominis assays) .

Q. What experimental models are most effective for evaluating this compound's in vivo efficacy?

Immunodeficient mouse models infected with Cryptosporidium are standard for assessing this compound. Dosage studies (5–40 mg/kg, 4–7 days) showed a 3-log reduction in oocyst shedding at 10 mg/kg (7-day regimen), with no relapse observed after 14 days . Survival rates and oocyst quantification in fecal samples are critical endpoints, supplemented by behavioral monitoring for toxicity (e.g., <5% weight loss in mice) .

Q. Which assays validate this compound's target engagement and specificity?

- Biochemical assays : Measure inhibition of recombinant PheRS (IC50 values).

- Cellular assays : Use transgenic parasites expressing PheRS mutants (e.g., L482V) to assess resistance profiles.

- Fluorescence microscopy : Track intracellular development via EdU staining or DMC1 expression for sexual-stage inhibition .

Q. What are the critical PK/PD parameters for optimizing this compound dosing?

Key parameters include bioavailability (1–86% across analogs), plasma half-life, and dose-dependent reduction in oocyst shedding. This compound’s efficacy correlates with sustained plasma concentrations above the ChPheRS IC50 threshold, requiring q24h dosing .

Advanced Research Questions

Q. How do PheRS mutations (e.g., V262A, M484I) influence this compound resistance?

Mutant Toxoplasma gondii strains (V262A, M484I, L497I) show reduced sensitivity to this compound, with IC50 shifts up to 100-fold compared to wild-type. Resistance arises from steric hindrance in the PheRS binding pocket, validated via competitive inhibition assays and whole-genome sequencing of resistant mutants . For Cryptosporidium, the L482V mutation in PheRS confers partial resistance, detectable through mixed-population infection models .

Q. How should researchers resolve contradictory IC50 data between biochemical and cellular assays?

Discrepancies may arise from differences in assay conditions (e.g., serum content) or parasite life stages. Validate using:

- Isogenic mutant lines to isolate target-specific effects.

- Time-course assays to account for stage-specific inhibition (e.g., this compound equally suppresses asexual and sexual stages in 48–72 hr cultures) .

- Orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. What genetic tools are available to study this compound resistance mechanisms?

Q. How can researchers design studies to differentiate stage-specific inhibition by this compound?

Use synchronized parasite cultures and time-resolved assays:

- EdU labeling : Quantify DNA replication in asexual stages.

- DMC1 expression : Monitor sexual-stage development via qPCR or immunofluorescence .

- Dose-timing experiments : Administer this compound at specific post-infection intervals to isolate stage vulnerabilities.

Q. What computational approaches predict this compound's efficacy against emerging resistant strains?

- Molecular docking : Model this compound binding to mutant PheRS structures.

- Machine learning : Train models on resistance-associated mutations (e.g., V262A, M484I) and phenotypic data to predict cross-resistance .

- Free-energy perturbation (FEP) : Simulate binding affinity changes caused by mutations .

Q. How should contradictory in vivo efficacy data across infection models be analyzed?

Differences in immune status (e.g., immunocompetent vs. immunodeficient hosts) or parasite burdens require:

- Meta-analysis : Pool data from multiple studies, adjusting for variables like inoculation dose and host genetics.

- PK/PD modeling : Integrate pharmacokinetic data to normalize efficacy metrics across models .

Methodological Guidelines

- Resistance Studies : Include both single-mutant and double-mutant (e.g., M484I_V262A) strains to assess additive effects .

- In Vivo Dosing : Prioritize regimens that maintain plasma levels above IC90 for ≥90% of the dosing interval to prevent relapse .

- Data Contradictions : Use Bland-Altman plots or Deming regression to compare assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.